REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:10]=[C:11]([NH:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH:12]=[CH:13][CH:14]=2)[C:5]([F:20])=[CH:4][N:3]=1.[NH2:21][C:22]1[CH:31]=[CH:30][C:25]([O:26][CH2:27][CH2:28][OH:29])=[CH:24][CH:23]=1.Cl.C(Cl)(Cl)Cl.CO>C(O)CCC>[F:20][C:5]1[C:6]([NH:8][C:9]2[CH:10]=[C:11]([NH:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH:12]=[CH:13][CH:14]=2)=[N:7][C:2]([NH:21][C:22]2[CH:23]=[CH:24][C:25]([O:26][CH2:27][CH2:28][OH:29])=[CH:30][CH:31]=2)=[N:3][CH:4]=1 |f:3.4|
|
Name
|
N-{3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenyl}prop-2-enamide
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)NC=1C=C(C=CC1)NC(C=C)=O)F
|
Name
|
|
Quantity
|
0.031 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(OCCO)C=C1
|
Name
|
|
Quantity
|
0.3 mg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hr
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Completion of reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched in water and neutralized with sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted in ethyl acetate
|
Type
|
WASH
|
Details
|
organic layer washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated completely
|
Type
|
CUSTOM
|
Details
|
at 50° C
|
Type
|
CUSTOM
|
Details
|
The obtained semisolid was purified by preparative HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC(=NC1)NC1=CC=C(C=C1)OCCO)NC=1C=C(C=CC1)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 mg | |
YIELD: CALCULATEDPERCENTYIELD | 18.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |